2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide
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Overview
Description
2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide is a complex organic compound with a unique structure that includes dichloro, methoxyethoxy, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide typically involves multiple steps. One common approach starts with the preparation of 2,4-dichloro-5-(2-methoxyethoxy)aniline, which is then reacted with other reagents to introduce the sulfonyl and diethylacetamide groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({2-[2,4-dichloro-5-(2-methoxy
Properties
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-[2-(diethylamino)-2-oxoethyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O6S/c1-4-21(5-2)17(23)11-28(24,25)10-16(22)20-14-9-15(27-7-6-26-3)13(19)8-12(14)18/h8-9H,4-7,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYZAYOKJPWNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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